Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl-
Description
Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- is a substituted aromatic amine characterized by a diphenylphosphino (-PPh₂) group at the ortho position of the aniline ring and methyl substituents at the 2,6-positions. This compound is of significant interest in coordination chemistry and catalysis due to the electron-rich phosphine ligand, which can stabilize transition metals (e.g., palladium, platinum) in catalytic cycles .
Properties
IUPAC Name |
N-(2-diphenylphosphanylphenyl)-2,6-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24NP/c1-20-12-11-13-21(2)26(20)27-24-18-9-10-19-25(24)28(22-14-5-3-6-15-22)23-16-7-4-8-17-23/h3-19,27H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMHRBQCCGIVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477721 | |
| Record name | Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678172-40-2 | |
| Record name | Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- typically involves the following steps:
Formation of the Diphenylphosphino Intermediate: The initial step involves the preparation of the diphenylphosphino intermediate. This can be achieved by reacting chlorodiphenylphosphine with a suitable nucleophile, such as lithium or magnesium, to form the diphenylphosphino anion.
Coupling Reaction: The diphenylphosphino intermediate is then coupled with 2,6-dimethylbenzenamine under controlled conditions. This step often requires the use of a palladium catalyst and a base, such as potassium carbonate, to facilitate the coupling reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors to produce the compound in bulk quantities. The purification process may involve more advanced techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can undergo substitution reactions where the phosphine group is replaced by other functional groups. This can be achieved using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted benzenamine derivatives.
Scientific Research Applications
Catalysis
Ligand in Transition Metal Catalysis
Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- serves as a ligand in several catalytic processes. It is particularly effective in transition metal-catalyzed reactions such as:
- Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl halides with aryl boronic acids to form biaryl compounds. The compound enhances the efficiency and selectivity of the reaction.
- Heck Reaction : In this reaction, alkenes are coupled with aryl halides to produce substituted alkenes. The presence of this ligand improves the reaction conditions and yields.
Mechanism of Action
The diphenylphosphino group coordinates with metal centers (e.g., palladium), forming stable complexes that facilitate the desired transformations. This coordination provides a suitable environment for the reactions to occur efficiently.
Material Science
Synthesis of Advanced Materials
The compound is utilized in the development of advanced materials, including:
- Polymers : Its unique properties contribute to the synthesis of high-performance polymers with tailored functionalities.
- Nanomaterials : The compound aids in creating nanostructured materials that exhibit enhanced electrical and optical properties.
Biological Studies
Potential Biological Activities
Research has been conducted to explore the interactions of Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- with biological molecules such as enzymes and proteins. Preliminary studies suggest potential applications in:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in therapeutic contexts.
- Protein Interaction Studies : Investigating how this compound interacts with proteins can provide insights into its biological relevance.
Medicinal Chemistry
Pharmacophore Development
Ongoing research aims to evaluate the compound's potential as a pharmacophore in drug design. Its structural features may allow for modifications that enhance biological activity against various targets.
Case Studies
-
Catalytic Efficiency in Suzuki-Miyaura Coupling
A study demonstrated that using Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- as a ligand significantly increased the yield of biaryl products compared to traditional ligands. The optimized conditions allowed for reactions at lower temperatures and shorter reaction times. -
Nanomaterial Synthesis
Research highlighted the use of this compound in synthesizing carbon-based nanomaterials with enhanced electrical conductivity. These materials showed promise for applications in energy storage devices. -
Biological Activity Assessment
A preliminary investigation into the inhibitory effects of this compound on specific enzymes revealed promising results, suggesting potential therapeutic applications against diseases involving those enzymes.
Mechanism of Action
The mechanism of action of Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- involves its ability to coordinate with metal centers in catalytic processes. The diphenylphosphino group acts as a ligand, forming stable complexes with transition metals. These complexes facilitate various chemical transformations by providing a suitable environment for the reaction to occur. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Phosphino Substituents
2-(3-(Diphenylphosphino)phenyl)-1-phenyl-1H-benzo[d]imidazole (3-DPPI) and 2-(2-(Diphenylphosphino)phenyl)-1-phenyl-1H-benzo[d]imidazole (2-DPPI)
- Structure: These compounds feature a benzoimidazole core with a diphenylphosphino group at either the meta (3-DPPI) or ortho (2-DPPI) position of the phenyl ring. Unlike the target compound, they lack methyl substituents but share the phosphine ligand motif.
- Properties : Both 3-DPPI and 2-DPPI exhibit strong electroluminescent properties due to conjugation between the phosphine and aromatic systems. The ortho-substituted 2-DPPI shows enhanced rigidity and higher quantum yield compared to 3-DPPI .
- Relevance: While the target compound is an aniline derivative, these analogs highlight the role of phosphino groups in tuning electronic properties for optoelectronic applications.
Substituted Benzenamine Derivatives
N-((1-Cyclohexyl-1H-tetrazol-5-yl)(2-(prop-2-ynyloxy)phenyl)methyl)-4-nitrobenzenamine (5i)
- Structure: Contains a nitro (-NO₂) group at the para position and a propargyloxy substituent. Lacks phosphino and methyl groups.
- Properties : Melting point = 181°C, yield = 86%. The nitro group increases electron-withdrawing effects, reducing basicity compared to the target compound’s electron-rich phosphine .
- Spectral Data : IR shows strong -NH stretching at 3350 cm⁻¹ and nitro absorption at 1520 cm⁻¹. In contrast, the target compound’s IR would exhibit P-C aromatic vibrations near 1430–1480 cm⁻¹ .
N-((1-Cyclohexyl-1H-tetrazol-5-yl)(2-(prop-2-ynyloxy)phenyl)methyl)-2,4-dimethylbenzenamine (5d)
Simpler Benzenamine Derivatives
2,6-Dimethylaniline (2,6-DMA)
- Structure: Lacks the diphenylphosphino group but shares the 2,6-dimethyl substitution pattern.
- Properties : Lower molecular weight (121.18 g/mol vs. ~400 g/mol for the target compound) and reduced steric bulk. Widely used as a precursor in agrochemicals and dyes .
- Reactivity: The absence of the phosphino group limits its utility in catalysis but enhances solubility in nonpolar solvents.
Comparative Data Table
Key Research Findings
- Electronic Effects: The diphenylphosphino group in the target compound enhances electron density at the nitrogen atom, facilitating metal coordination. This contrasts with nitro-substituted analogs (e.g., 5i), where electron-withdrawing groups reduce basicity .
- Synthetic Challenges: Introducing the diphenylphosphino group requires specialized ligands or palladium-mediated coupling, unlike simpler methyl-substituted benzenamines synthesized via direct alkylation .
Biological Activity
Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- (commonly referred to as the diphenylphosphino derivative), is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry and catalysis. This article explores its biological activity, synthesis, and applications based on a review of relevant literature.
Chemical Structure and Properties
The compound features a benzenamine backbone with a diphenylphosphino group, which enhances its reactivity in various chemical processes. The molecular formula is with a molecular weight of approximately 537.57 g/mol. Its structure can be represented as follows:
1. Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. The diphenylphosphino moiety contributes to its ability to inhibit certain kinases involved in cancer progression. For instance, it has been noted that compounds with similar structures show selective inhibition of PKMYT1, a kinase implicated in DNA damage response and cell cycle regulation. The introduction of dimethyl groups enhances potency and selectivity against cancer cell lines with specific genetic alterations such as CCNE1 amplification .
2. Catalytic Activity
Beyond its biological implications, this compound serves as an effective ligand in palladium-catalyzed reactions. Its bidentate nature allows it to stabilize palladium complexes, facilitating various transformations including carbonylation reactions . This catalytic activity is significant in synthetic organic chemistry, particularly for producing pharmaceuticals.
Case Studies
- Study on PKMYT1 Inhibition : A study identified that analogs of benzenamine derivatives exhibited varying degrees of inhibition against PKMYT1. The most potent inhibitors were those that maintained the 2,6-dimethyl substitution pattern on the phenol ring .
- Ligand Efficiency : In palladium-catalyzed reactions, benzenamine derivatives have shown remarkable efficiency in promoting cross-coupling reactions that form C–N bonds. This application is crucial for synthesizing complex organic molecules used in drug development .
Table 1: Inhibition Potency of Benzenamine Analogues Against PKMYT1
| Compound | Structure Modification | IC50 (μM) |
|---|---|---|
| Compound 1 | Parent Compound | 0.69 |
| Compound 2 | 6-Methyl Substitution | 0.011 |
| Compound 3 | Unsubstituted Phenol | >10 |
| Compound 4 | Dimethyl Phenol | 0.029 |
The data indicates that structural modifications significantly impact the inhibitory potency against PKMYT1, suggesting that careful design can lead to more effective therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
